L-Leucine 7-amido-4-methylcoumarin hydrochloride

Description

Properties

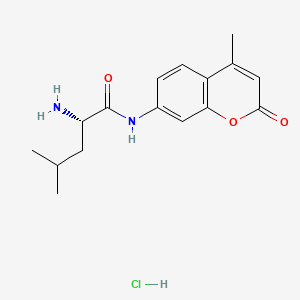

IUPAC Name |

2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRXITKKWBOQRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657521 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62480-44-8 |

Source

|

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is L-Leucine 7-amido-4-methylcoumarin hydrochloride?

Technical Monograph: L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC)

Molecular Identity & Physiochemical Profile

L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is a high-sensitivity fluorogenic substrate designed for the kinetic analysis of leucine aminopeptidase (LAP) and related cytosolic exopeptidases.[1] Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers superior dynamic range and sensitivity, making it the standard for high-throughput screening (HTS) in drug discovery and clinical enzymology.[1]

Table 1: Physiochemical Specifications

| Property | Specification |

| IUPAC Name | (2S)-2-amino-4-methyl-N-(4-methyl-2-oxo-chromen-7-yl)pentanamide; hydrochloride |

| CAS Number | 62480-44-8 |

| Molecular Formula | |

| Molecular Weight | 324.80 g/mol |

| Solubility | Soluble in DMSO (>25 mg/mL), Methanol.[1] Sparingly soluble in water.[1][2][3] |

| Excitation (Ex) | 365–380 nm (Product: AMC) |

| Emission (Em) | 440–460 nm (Product: AMC) |

| Storage | -20°C, desiccated, protected from light.[1] Stability >12 months. |

Mechanistic Principles of Fluorogenesis

The utility of Leu-AMC relies on the "Profluorescent Switch" mechanism.[1] The substrate itself is essentially non-fluorescent (or weakly fluorescent at shorter wavelengths) because the amide linkage quenches the coumarin fluorophore.

The Reaction: Leucine Aminopeptidase (LAP) specifically recognizes the N-terminal L-Leucine residue.[1][4] It hydrolyzes the peptide bond between the leucine and the coumarin ring. This cleavage releases free 7-amino-4-methylcoumarin (AMC).[1]

Expert Insight: The protonation state of the released AMC is critical. The free amine of AMC has a pKa of ~7.7. Maximum fluorescence occurs when the amine is deprotonated. Therefore, assays performed at pH 7.0–8.0 allow for real-time kinetic monitoring, whereas acidic environments will quench the signal.[1]

Figure 1: Hydrolytic cleavage mechanism of Leu-AMC by Leucine Aminopeptidase.[1]

Optimized Assay Protocol: Kinetic Workflow

Objective: Quantify LAP activity in biological samples (tissue homogenate, serum, or purified enzyme).

Trustworthiness Check (Self-Validation): Do not rely on Relative Fluorescence Units (RFU) alone. RFU is arbitrary and instrument-dependent.[1] You must generate a standard curve of free AMC (Product) under identical buffer conditions to convert RFU to specific activity (µmol/min/mg).

Reagent Preparation

-

Stock Solution (100 mM): Dissolve 32.5 mg of Leu-AMC HCl in 1 mL of anhydrous DMSO. Vortex until clear. Note: Store aliquots at -20°C. Avoid freeze-thaw cycles.

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. (Optional: Add 1 mM

or -

Substrate Working Solution: Dilute Stock to 2 mM in Assay Buffer (50x concentrate).

Experimental Workflow (96-Well Plate)

| Step | Component | Volume | Notes |

| 1 | Sample | 10–50 µL | Enzyme, Lysate, or Buffer (Blank) |

| 2 | Buffer | to 90 µL | Adjust volume to standardize |

| 3 | Pre-Incubation | - | 10 mins @ 37°C to equilibrate temp |

| 4 | Substrate Start | 10 µL | Add 2 mM Working Sol (Final: 200 µM) |

| 5 | Measurement | - | Kinetic Mode : Read every 60s for 30 mins |

Instrument Settings:

-

Excitation: 365 nm (Bandwidth 9 nm)

-

Emission: 440 nm (Bandwidth 20 nm)

-

Gain: Set using the highest standard (e.g., 10 µM Free AMC) to 90% saturation.

Figure 2: Step-by-step kinetic assay workflow for LAP activity quantification.[1]

Applications in Drug Discovery & Diagnostics

High-Throughput Screening (HTS)

Leu-AMC is the substrate of choice for screening inhibitors of M1 and M17 metalloproteases (e.g., Bestatin analogues).[1]

-

Advantage: The large Stokes shift (separation between Ex and Em spectra) minimizes interference from autofluorescent small molecules in compound libraries.

-

Z-Factor: Assays properly optimized with Leu-AMC typically yield Z' factors > 0.7, indicating robust screening performance.[1]

Clinical & Microbial Diagnostics

-

Hepatobiliary Disease: Serum LAP levels mimic Alkaline Phosphatase (ALP) but are not elevated in bone disease. Leu-AMC allows specific differentiation of liver vs. bone pathology.[1]

-

Microbial ID: Used to profile proteolytic activity in bacteria.[1] For example, Pseudomonas aeruginosa and certain Streptococcus species exhibit high LAP activity, distinguishable using Leu-AMC panels.[1]

Troubleshooting & Quality Control

Issue: High Background Fluorescence

-

Cause: Spontaneous hydrolysis of the substrate.

-

Fix: Check the pH.[2][5][6][7][8][9] At pH > 9.0, Leu-AMC is unstable.[1] Ensure stock solution is in high-grade anhydrous DMSO.

Issue: Non-Linear Kinetics

-

Cause: Substrate depletion or Inner Filter Effect.[1]

-

Fix: Ensure <10% of the substrate is consumed during the measurement window. If the sample is too active, dilute the lysate.

Issue: Low Signal

-

Cause: pH Mismatch.[1]

-

Fix: AMC fluorescence is pH-dependent.[1] If your enzyme requires acidic pH (e.g., Lysosomal Cathepsins), you cannot read kinetically.[1] You must run the reaction at acidic pH, then add a Stop Solution (e.g., 1M Tris pH 10.0) to raise the pH and deprotonate the AMC before reading.

References

- Matsui, T., et al. (1982). Fluorometric assay for leucine aminopeptidase activity in human serum. Clinica Chimica Acta.

-

PubChem. (n.d.).[1][3] Compound Summary: L-Leucine-7-amido-4-methylcoumarin hydrochloride.[1][10][11][12][13] Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. himedialabs.com [himedialabs.com]

- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. ubpbio.com [ubpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. fluorogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Leu-AMC hydrochloride, Fluorogenic leucine aminopeptidase substrate (CAS 62480-44-8) | Abcam [abcam.com]

- 13. L -Leucine-7-amido-4-methylcoumarin 62480-44-8 [sigmaaldrich.com]

Technical Whitepaper: L-Leucine 7-amido-4-methylcoumarin Hydrochloride as a Precision Fluorogenic Probe

[1]

Executive Summary

L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) represents the gold standard in fluorogenic substrates for the quantification of Leucine Aminopeptidase (LAP) activity.[1] Unlike colorimetric substrates (e.g., Leu-p-nitroanilide), Leu-AMC offers superior sensitivity, dynamic range, and compatibility with high-throughput screening (HTS) platforms.[1] This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, reaction mechanics, and a self-validating protocol for enzymatic assays.[1]

Part 1: Chemical & Physical Characterization[1]

Leu-AMC HCl is a synthetic peptide derivative where L-leucine is amide-linked to the fluorophore 7-amino-4-methylcoumarin (AMC).[1][2] In its intact state, the electron-withdrawing effect of the amide bond quenches the fluorescence of the coumarin moiety. Upon enzymatic hydrolysis, the release of the free amine restores the fluorophore's conjugation system, resulting in a strong fluorescence shift.

Table 1: Physicochemical Profile[1]

| Property | Specification |

| Chemical Name | L-Leucine-7-amido-4-methylcoumarin hydrochloride |

| CAS Number | 62480-44-8 |

| Molecular Formula | |

| Molecular Weight | 324.80 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO (>25 mg/mL), Methanol; Sparingly soluble in water |

| Excitation Max ( | 365–380 nm (Free AMC) |

| Emission Max ( | 440–460 nm (Free AMC) |

| Purity | |

| Storage | -20°C, desiccated, protected from light |

Expert Insight: While the hydrochloride salt improves aqueous solubility compared to the free base, stock solutions should always be prepared in high-grade DMSO or Methanol to prevent micro-precipitation during long-term storage.[1] Aqueous working solutions must be prepared fresh.

Part 2: Mechanistic Principles[1]

The utility of Leu-AMC relies on a specific enzymatic cleavage event.[1][3] Leucine Aminopeptidase (LAP), a metalloenzyme (typically Zn²⁺ or Mn²⁺ dependent), catalyzes the hydrolysis of the N-terminal L-leucine residue.[1]

Reaction Kinetics

The reaction follows Michaelis-Menten kinetics where the rate of fluorescence increase is directly proportional to enzyme activity, provided the substrate concentration is saturating (

Reaction Equation:

Visualization: Enzymatic Hydrolysis Pathway[1]

Figure 1: The enzymatic hydrolysis pathway of Leu-AMC.[1] The critical signal generation step occurs only upon the liberation of the AMC fluorophore.

Part 3: Validated Experimental Protocol

To ensure data integrity (Trustworthiness), this protocol includes mandatory controls for background hydrolysis and inner-filter effects.[1]

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. (Optional: Add 1 mM

if the specific LAP isoform requires metal activation). -

Substrate Stock (100x): Dissolve Leu-AMC HCl in DMSO to 10 mM.

-

AMC Standard: Dissolve 7-amino-4-methylcoumarin (Free AMC) in DMSO to 10 mM.[1]

The Self-Validating Workflow

This workflow uses a kinetic read mode to calculate velocity (

Figure 2: Step-by-step kinetic assay workflow. The inclusion of a "No Enzyme Blank" is critical for subtracting non-enzymatic hydrolysis.

Detailed Procedure

-

Plate Setup: Use a black, flat-bottom 96-well plate to minimize background scatter.[1]

-

Sample Addition: Add 50 µL of enzyme sample (diluted in buffer) to test wells.

-

Blanking: Add 50 µL of Assay Buffer to "Blank" wells.

-

Standard Curve: Add 0, 10, 20, 40, 80, 160 pmol of Free AMC standard to separate wells.

-

Reaction Initiation: Add 50 µL of 100 µM Leu-AMC working solution (diluted in buffer) to all sample and blank wells.

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C. Measure fluorescence (Ex 365 nm / Em 440 nm) every 60 seconds for 20–30 minutes.

Data Analysis & Calculation

To determine specific activity, convert the Relative Fluorescence Units (RFU) to product concentration using the AMC standard curve.

1- : Change in fluorescence over the linear range.

- : Slope of the AMC standard curve (RFU/pmol).

- : Time of incubation (minutes).

- : Volume of enzyme used (mL).

Part 4: Applications in Drug Discovery

Leu-AMC is pivotal in the screening of aminopeptidase inhibitors, which are relevant targets for conditions ranging from cancer (angiogenesis) to parasitic infections (e.g., malaria).[1]

High-Throughput Screening (HTS)

In HTS campaigns, Leu-AMC is preferred over colorimetric substrates because:

-

Stokes Shift: The large separation between excitation (365 nm) and emission (440 nm) reduces interference from autofluorescent test compounds.

-

Sensitivity: It allows for the use of lower enzyme concentrations, conserving expensive recombinant proteins.

Protocol Adaptation for Inhibition Assays:

References

Technical Guide: L-Leucine-AMC Hydrochloride Mechanism of Action

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Executive Summary

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is a fluorogenic substrate widely utilized for the kinetic characterization of Leucine Aminopeptidase (LAP) and related cytosolic aminopeptidases. Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers high sensitivity, allowing for the detection of picomolar enzyme concentrations.

This guide moves beyond basic product sheets to explore the physicochemical mechanism of hydrolysis, the critical role of metal ion co-factors in assay design, and a self-validating protocol for high-throughput screening (HTS).

Chemical & Mechanistic Foundation

The Hydrolytic Mechanism

The core utility of Leu-AMC lies in the "pro-fluorescent" nature of the amide bond linking the amino acid (Leucine) to the fluorophore (7-amino-4-methylcoumarin, or AMC).

-

The Substrate: In its intact state, the electron-withdrawing nature of the amide bond quenches the fluorescence of the coumarin ring.

-

Enzymatic Attack: Aminopeptidases (specifically LAP, EC 3.4.11.[1]1) recognize the free N-terminus of the L-Leucine moiety. The enzyme acts as an exopeptidase, cleaving the peptide bond.[1]

-

Signal Generation: Hydrolysis releases free L-Leucine and free AMC. The liberated AMC amine group restores the electron-donating capacity to the coumarin system, resulting in a massive increase in fluorescence quantum yield.

Photophysical Properties

-

Excitation: 365–380 nm (UV/Blue)

-

Emission: 440–460 nm (Blue/Cyan)[2]

-

Stokes Shift: ~80 nm (Minimizes self-quenching and light scattering interference)

Figure 1: Mechanistic pathway of L-Leu-AMC hydrolysis by Leucine Aminopeptidase.

Enzymatic Targets & Specificity

Primary Target: Leucine Aminopeptidase (LAP)

LAP is a metalloenzyme (cytosolic or microsomal) that requires divalent cations for activity.

-

Mechanism: LAP hydrolyzes N-terminal residues (preferentially Leucine) from proteins and peptides.[1]

-

Critical Co-factors: Mg²⁺ or Mn²⁺ are often required for activation. EDTA is a potent inhibitor and must be excluded from assay buffers.

Specificity Considerations

While highly sensitive for LAP, Leu-AMC is an aminopeptidase substrate, not exclusively a LAP substrate.

-

Cross-Reactivity: Can be cleaved by Puromycin-sensitive aminopeptidase (PSA) and certain Cathepsins (e.g., Cathepsin H) if pH conditions permit.

-

Differentiation: Specificity is achieved by controlling pH (LAP prefers pH 8.0–8.5, while Cathepsins prefer acidic pH) and using specific inhibitors (e.g., Bestatin).

Experimental Optimization (Senior Scientist Insights)

To transition from a basic assay to a robust analytical method, consider these three variables:

The "Inner Filter" Effect

At high concentrations (>100 µM), the substrate itself can absorb the excitation light, reducing the effective signal.

-

Optimization: Perform a substrate titration (Km determination). Operate at

for inhibition studies or

The Role of the Hydrochloride Salt

The HCl salt form is specified for solubility. Free base Leu-AMC is poorly soluble in aqueous buffers.

-

Protocol: Dissolve Leu-AMC HCl in DMSO or Methanol to create a high-concentration stock (e.g., 10–50 mM), then dilute into the aqueous reaction buffer. This prevents precipitation during the assay.

Calibration is Mandatory

Never report raw RFU (Relative Fluorescence Units). RFU is arbitrary and instrument-dependent. You must generate a standard curve using free 7-amino-4-methylcoumarin (AMC) to convert RFU into molar product formed.

Validated Assay Protocol

Objective: Quantify LAP activity in cell lysates or purified enzyme preparations.

Reagents

| Component | Concentration | Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Avoid Phosphate if using high Mn²⁺ (precipitation risk). |

| Activator | 1 mM MnCl₂ or MgCl₂ | Essential for metalloenzyme activity. |

| Substrate Stock | 20 mM Leu-AMC HCl in DMSO | Store at -20°C, protected from light. |

| AMC Standard | 10 µM Free AMC in Buffer | For calibration curve. |

Step-by-Step Workflow

-

Enzyme Activation (Critical Step):

-

Mix 10 µL of enzyme sample with 80 µL of Assay Buffer containing 1 mM MnCl₂.

-

Insight: Incubate at 37°C for 15 minutes before adding substrate. This allows the metal cofactor to occupy the active site.

-

-

Substrate Preparation:

-

Dilute the 20 mM DMSO stock to 100 µM in Assay Buffer (2x working strength).

-

-

Reaction Initiation:

-

Add 100 µL of pre-warmed Substrate (100 µM) to the activated enzyme wells.

-

Final Volume: 200 µL. Final [Substrate]: 50 µM.

-

-

Kinetic Measurement:

-

Immediately place in a fluorescence microplate reader.

-

Settings: Ex 365 nm / Em 440 nm.

-

Read every 60 seconds for 20–30 minutes at 37°C.

-

Figure 2: Kinetic assay workflow for LAP activity quantification.

Troubleshooting & Interference

| Issue | Probable Cause | Solution |

| High Background Fluorescence | Spontaneous hydrolysis or contaminated stock. | Store stock in anhydrous DMSO at -20°C. Check buffer pH (high pH > 9.0 promotes auto-hydrolysis). |

| Non-Linear Kinetics | Substrate depletion or enzyme instability. | Reduce enzyme concentration. Ensure <10% substrate is consumed during the measurement window. |

| No Activity | Lack of metal cofactor or presence of EDTA. | Ensure Mn²⁺/Mg²⁺ is added. Verify no EDTA/EGTA was used during cell lysis. |

| Signal Quenching | Colored compounds in library (HTS). | Use the Stokes shift advantage; perform "spike-in" controls with free AMC to correct for quenching efficiency. |

References

-

National Institutes of Health (NIH). (2011). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. PMC. Retrieved from [Link]

Sources

Technical Guide: Fluorogenic Substrate L-Leucine 7-amido-4-methylcoumarin HCl

[1][2]

Executive Summary

L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is the gold-standard fluorogenic substrate for quantifying Leucine Aminopeptidase (LAP) activity.[1] Its utility spans from high-throughput drug screening (targeting Plasmodium falciparum and tumor angiogenesis) to clinical microbiology for bacterial identification.[1]

Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers superior sensitivity, allowing for the detection of picomolar enzyme concentrations.[1] Upon hydrolytic cleavage by LAP, the non-fluorescent peptide-coumarin conjugate releases free 7-amino-4-methylcoumarin (AMC) , which emits intense blue fluorescence.[1] This guide provides a rigorous, self-validating framework for utilizing Leu-AMC in kinetic assays, ensuring data integrity and reproducibility.

Chemical & Physical Specifications

To ensure experimental consistency, verify the physicochemical properties of your lot before assay development.

| Parameter | Specification | Notes |

| IUPAC Name | L-Leucine-7-amido-4-methylcoumarin hydrochloride | -- |

| CAS Number | 62480-44-8 | HCl salt form is preferred for stability.[1][2][3] |

| Molecular Weight | 324.80 g/mol | -- |

| Excitation ( | 365 – 380 nm | Peak excitation often observed at 351 nm or 380 nm depending on pH.[1] |

| Emission ( | 440 – 460 nm | Strong blue fluorescence upon cleavage.[1] |

| Solubility | DMSO, Methanol, DMF | Insoluble in water. Must be dissolved in organic solvent first.[1] |

| Stability | Hydrolytically sensitive | Store at -20°C, desiccated, protected from light.[1] |

Mechanistic Principles

The assay relies on the specific hydrolysis of the amide bond between the L-Leucine moiety and the coumarin fluorophore. The uncleaved substrate exhibits minimal fluorescence due to the electron-withdrawing effect of the amide linkage on the coumarin ring.

Reaction Pathway

The enzyme (LAP) recognizes the N-terminal L-Leucine.[1] Catalytic hydrolysis releases L-Leucine and the AMC fluorophore.[1] The fluorescence intensity is directly proportional to the molar concentration of released AMC.

Figure 1: Enzymatic hydrolysis mechanism of Leu-AMC.[1] The reaction is irreversible under assay conditions.

Experimental Framework: Validated Kinetic Assay

This protocol is designed for a 96-well microplate format.[1][4] It includes mandatory controls to correct for inner filter effects and autohydrolysis.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0. (Optional: Add 100 µM ZnCl₂ if the specific LAP requires metal cofactors).

-

Stock Solution (100 mM): Dissolve 32.5 mg of Leu-AMC HCl in 1.0 mL of 100% DMSO. Vortex until clear. Store at -20°C.

-

Working Solution (2 mM): Dilute the Stock Solution 1:50 in Assay Buffer. Prepare fresh.

-

AMC Standard Curve: Dissolve pure 7-amino-4-methylcoumarin (AMC) in DMSO to 10 mM. Create serial dilutions (0 – 50 µM) in Assay Buffer.

Assay Workflow

The following workflow ensures that substrate depletion does not exceed 10% (initial rate conditions).

Figure 2: Step-by-step kinetic assay workflow for high-throughput screening.

Detailed Protocol Steps

-

Blanking: Add 100 µL Assay Buffer to columns 1 and 12 (Background Control).

-

Enzyme Addition: Add 50 µL of enzyme sample to test wells.

-

Substrate Initiation: Add 50 µL of Working Solution (Leu-AMC) to all wells (Final concentration ~1 mM, adjust based on

).-

Note: For

determination, use a range of substrate concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).[1]

-

-

Kinetic Read: Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Data Collection: Measure fluorescence every 30-60 seconds for 20 minutes.

Data Analysis & Validation

Do not rely on raw Relative Fluorescence Units (RFU).[1] You must convert RFU to product concentration using the AMC Standard Curve.

Calculation of Activity

-

Plot RFU vs. Time for each well.

-

Determine Slope: Calculate the linear regression (RFU/min) for the initial linear portion of the curve.

-

Convert to Velocity (

): -

Specific Activity: Normalize to protein concentration (mg/mL).

Kinetic Constants ( and )

Fit the velocity data to the Michaelis-Menten equation using non-linear regression:

Applications in Drug Discovery & Diagnostics

Inhibitor Screening (IC50)

Leu-AMC is critical for screening inhibitors against M1 and M17 aminopeptidases in Plasmodium falciparum (Malaria) and Trypanosoma cruzi (Chagas disease).[1]

-

Protocol: Pre-incubate enzyme with inhibitor for 15 mins before adding Leu-AMC.

-

Readout: Decrease in slope compared to vehicle control.

Bacterial Identification

Many pathogenic bacteria express specific aminopeptidase profiles.

Troubleshooting & Pitfalls

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Autohydrolysis or Contamination | Prepare substrate fresh.[1] Keep stock in 100% DMSO. Ensure pH is not > 8.[1]5. |

| Non-Linear Kinetics | Substrate Depletion | Dilute enzyme.[1] Ensure <10% substrate is consumed during measurement.[1] |

| Inner Filter Effect | High Inhibitor Concentration | Colored compounds (inhibitors) may absorb Ex/Em light.[1] Run a "spike" control with free AMC.[1] |

| Precipitation | Low Solubility in Buffer | Ensure final DMSO concentration is 1-5%. Do not store diluted substrate. |

References

-

Izquierdo, M., et al. (2020).[1][6] "Development of a high-throughput screening assay to identify inhibitors of the major M17-leucyl aminopeptidase from Trypanosoma cruzi." SLAS Discovery, 25(9), 1064-1071.[1] Retrieved from [Link][1]

-

Matsui, T., et al. (2006).[1] "Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases." Pharmaceutical Research. (Contextual validation of AMC substrates).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Leu-AMC hydrochloride, Fluorogenic leucine aminopeptidase substrate (CAS 62480-44-8) | Abcam [abcam.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Fluorogenic Analysis using Leu-AMC

Executive Summary

L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) is a premier fluorogenic substrate used extensively in drug development to assay aminopeptidase activity, specifically Leucine Aminopeptidase (LAP) and related enzymes (e.g., LAP3, CD13/APN).[1] Its utility relies on a "fluorogenic switch" mechanism: the intact amide bond significantly quenches the fluorescence of the coumarin moiety. Upon enzymatic hydrolysis, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, allowing for real-time kinetic monitoring with high sensitivity.[1]

This guide details the spectral properties, reaction mechanisms, and validated protocols for utilizing Leu-AMC in high-throughput screening (HTS) and enzyme kinetics.[1]

Spectral Characteristics & The Fluorogenic Switch

The efficacy of Leu-AMC lies in the spectral distinction between the substrate (Leu-AMC) and the product (AMC).[1] While the intact substrate may exhibit weak fluorescence in the UV region, the assay targets the distinct, intense blue fluorescence of the free AMC amine.

Spectral Data Table

| Compound | Excitation Max ( | Emission Max ( | Quantum Yield ( | Notes |

| Leu-AMC (Substrate) | ~330–340 nm | ~390–400 nm | Low (Quenched) | Intact amide bond reduces electron delocalization, quenching fluorescence.[1] |

| AMC (Product) | 350–380 nm | 440–460 nm | High (~0.75) | Strong "Turn-On" signal.[1] Highly pH-dependent.[1] |

Critical Technical Insight: The pH Dependence of AMC

The fluorescence of the released AMC fluorophore is strictly governed by pH. The pKa of the aromatic amine in AMC is approximately 7.7 .

-

Acidic Conditions (pH < 6.0): Protonation of the amine group disrupts the push-pull electron system, significantly quenching fluorescence.

-

Physiological/Basic Conditions (pH 7.0–8.5): The unprotonated form dominates, resulting in maximal fluorescence intensity.

-

Implication: Assays must be buffered between pH 7.0 and 8.0 for optimal signal-to-noise ratios. If an endpoint assay uses an acidic stop solution (e.g., acetic acid), the signal will be lost unless neutralized or read at alternate wavelengths.

Mechanistic Workflow

The hydrolysis of Leu-AMC by Leucine Aminopeptidase is a unidirectional cleavage of the N-terminal L-Leucine residue.[1]

Reaction Pathway Diagram[1]

Figure 1: Enzymatic hydrolysis pathway of Leu-AMC releasing the fluorescent reporter.[1]

Validated Experimental Protocol

This protocol is designed for a 96-well microplate format suitable for kinetic analysis.[1]

Reagents & Preparation[1][2][3][4][5]

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.5, containing 0.1 mg/mL BSA (to prevent enzyme adsorption). Optional: Add 1 mM

or -

Leu-AMC Stock: Dissolve Leu-AMC (CAS 62480-44-8) in 100% DMSO to 10–20 mM.[1] Store at -20°C, protected from light.

-

AMC Standard: Dissolve 7-amino-4-methylcoumarin (Free AMC) in DMSO to 1 mM for calibration.

Step-by-Step Workflow

Step 1: Calibration Curve (Mandatory for Quantification) Do not rely on Relative Fluorescence Units (RFU) alone.

-

Prepare serial dilutions of Free AMC in Assay Buffer (Range: 0 to 10

). -

Pipette 100

of each standard into the plate. -

Measure fluorescence (Ex 365 nm / Em 440 nm) to generate a slope (

).

Step 2: Enzyme Reaction Setup

-

Enzyme Addition: Add 50

of diluted enzyme (or cell lysate) to sample wells. -

Substrate Preparation: Dilute Leu-AMC stock in Assay Buffer to 2x the desired final concentration (typically 100

final). -

Initiation: Add 50

of 2x Leu-AMC substrate to all wells using a multichannel pipette. -

Kinetic Read: Immediately place in a pre-warmed (37°C) fluorescence microplate reader.

Step 3: Data Acquisition

-

Mode: Kinetic (Continuous).

-

Interval: Every 30–60 seconds for 20–30 minutes.

-

Wavelengths:

nm, -

Gain: Set using the highest concentration of the AMC standard curve (approx. 80% saturation).

Assay Logic Diagram

Figure 2: Step-by-step kinetic assay workflow for Leu-AMC analysis.

Troubleshooting & Optimization (The "Experience" Pillar)

Inner Filter Effect (IFE)

-

Problem: At high substrate concentrations (>200

), Leu-AMC itself may absorb some of the excitation light (365 nm), reducing the effective light available to excite the released AMC product. -

Solution: Perform a linearity check. If fluorescence does not increase linearly with enzyme concentration, dilute the substrate or reduce the path length (volume).

Autofluorescence & Quenching[1]

-

Interference: Small molecule library compounds (in drug screening) may fluoresce in the blue region.

-

Correction: Always include a "No Enzyme" control (Substrate only) and a "Compound Interference" control (Compound + Free AMC) to flag quenchers or autofluorescent hits.

Stop Solutions

-

Avoid Acid: Unlike p-nitroaniline (colorimetric) assays, do not stop AMC reactions with strong acid (HCl) if you intend to read fluorescence immediately, as this quenches the signal.[1]

-

Recommended Stop: Use 100 mM Sodium Acetate (pH 9.0) or simply read kinetically without stopping.

References

-

Cayman Chemical. L-Leu-AMC (hydrochloride) Product Information & Spectral Data. Retrieved from

-

AAT Bioquest. Spectrum of AMC (7-Amino-4-methylcoumarin). Interactive Spectrum Viewer.[2] Retrieved from [2]

-

Sigma-Aldrich (Merck). Leucine Aminopeptidase, Microsomal - Enzyme Assay Protocol. Retrieved from [1]

-

PubChem. L-Leucine-7-amido-4-methylcoumarin Compound Summary. CID 95763. Retrieved from

Sources

Precision Solubility Protocol: L-Leucine 7-amido-4-methylcoumarin hydrochloride

An In-Depth Technical Guide for High-Fidelity Enzyme Kinetics

Executive Summary

L-Leucine-7-amido-4-methylcoumarin hydrochloride (L-Leu-AMC HCl) is the gold-standard fluorogenic substrate for quantifying Leucine Aminopeptidase (LAP) activity. However, its utility is frequently compromised by suboptimal solubilization practices. As a hydrophobic peptide derivative coupled to a coumarin fluorophore, L-Leu-AMC exhibits a steep solubility gradient between organic solvents and aqueous buffers.

This guide moves beyond basic "dissolve and use" instructions. It presents a self-validating solubility architecture designed to prevent micro-precipitation—a silent error source that artificially depresses

Physicochemical Profile

Understanding the molecular constraints is the first step to mastering solubility. The coumarin ring system confers planarity and hydrophobicity, while the hydrochloride salt form provides a "handle" for initial solvation, though it does not guarantee aqueous stability at neutral pH.

| Property | Specification | Technical Implication |

| CAS Number | 62480-44-8 | Verification key for reagent sourcing.[1] |

| Molecular Weight | 324.80 g/mol | Basis for molarity calculations ( |

| Appearance | White to off-white powder | Yellowing indicates oxidation or free AMC (degradation). |

| Solubility (DMSO) | Ideal for high-concentration master stocks. | |

| Solubility (MeOH) | Alternative solvent; evaporates faster than DMSO. | |

| Solubility (Aqueous) | Poor (< 1 mM typically) | Critical Risk: Prone to "crashing out" upon rapid dilution. |

| Excitation/Emission | 360-380 nm / 440-460 nm | Signal generated only after enzymatic cleavage. |

The Solubility Architecture

To maintain scientific integrity, we must treat solubilization as a multi-stage thermodynamic process rather than a single event.

The Solvent Hierarchy

-

Primary Solvation (The Stock): We utilize Anhydrous DMSO (Dimethyl Sulfoxide) . DMSO disrupts the crystal lattice of the salt form effectively and prevents hydrolysis during storage.

-

Transitional Solvation (The Intermediate): Direct dilution from 100% DMSO to 100% aqueous buffer often causes "solvent shock," leading to invisible micro-aggregates. A transitional step or rapid vortexing during addition is required.

-

Final Solvation (The Assay): The final environment is aqueous (PBS, Tris, or HEPES). The final DMSO concentration must be kept

(v/v) to avoid inhibiting the LAP enzyme, though many proteases tolerate up to 5%.

Visualizing the Workflow

The following diagram illustrates the critical path from powder to data, highlighting the "Danger Zone" where precipitation risk is highest.

Caption: Workflow for L-Leu-AMC preparation. The dashed red line indicates the high-risk dilution step requiring vigorous mixing.

Master Protocol: Preparation & Validation

This protocol uses a 50 mM Stock strategy, which allows for significant dilution to minimize DMSO interference in the final assay.

Phase 1: Master Stock Preparation (50 mM)

Target Volume: 1 mL | Target Mass: 16.24 mg

-

Equilibrate: Allow the L-Leu-AMC vial to warm to room temperature before opening to prevent moisture condensation (hydrolysis risk).

-

Weigh: Accurately weigh 16.24 mg of L-Leu-AMC HCl into a sterile, amber microcentrifuge tube.

-

Note: Amber tubes protect the fluorophore from photodegradation.

-

-

Solvate: Add 1.0 mL of high-grade Anhydrous DMSO.

-

Dissolve: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be crystal clear.

-

Validation: If particles persist, sonicate in a water bath for 2 minutes at ambient temperature.

-

-

Storage: Aliquot into 50 µL volumes. Store at -20°C .

Phase 2: Working Solution (Assay Ready)

Target Conc: 100 µM (Typical

-

Buffer Selection: Use a buffer compatible with LAP activity (e.g., 50 mM Tris-HCl, pH 8.0).

-

Rapid Dilution Technique:

-

Prepare 9.98 mL of Assay Buffer in a 15 mL tube.

-

While vortexing the buffer, slowly pipette 20 µL of the 50 mM Master Stock directly into the vortex vortex.

-

Why? Slow addition into a fast-moving stream prevents local high concentrations of hydrophobic substrate, stopping aggregates from nucleating.

-

-

Final Check: Hold the tube up to a light source. It must be perfectly clear. Any cloudiness indicates precipitation ("crashing out").

Phase 3: The Enzymatic Reaction Mechanism

Understanding the reaction confirms why solubility is vital: the enzyme must access the amide bond in solution.

Caption: Enzymatic hydrolysis of L-Leu-AMC. Solubility ensures the substrate is bioavailable for the binding step.

Troubleshooting & Self-Validation (E-E-A-T)

A robust scientific workflow includes mechanisms to detect failure. Use these checks to validate your solution.

| Symptom | Probable Cause | Corrective Action |

| Cloudy Working Solution | "Solvent Shock" (Rapid dilution) | Discard. Repeat dilution using the "Rapid Dilution Technique" (vortexing buffer while adding stock). |

| High Background Fluorescence | Free AMC contamination | Check purity of powder (TLC/HPLC). Ensure stock was stored in dark. |

| Non-Linear Kinetics | Substrate Precipitation | Centrifugation Test: Spin the working solution at 10,000 x g for 5 mins. Measure fluorescence of supernatant vs. unspun. A drop >5% indicates precipitation. |

| Low Signal | pH Mismatch | AMC fluorescence is pH-dependent. Ensure assay pH is >7.5 for maximal signal, or stop reaction with high pH buffer (e.g., pH 10) before reading. |

References

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. chempep.com [chempep.com]

- 3. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Leucine-7-amido-4-methylcoumarin hydrochloride - CAS-Number 62480-44-8 - Order from Chemodex [chemodex.com]

L-Leucine 7-amido-4-methylcoumarin hydrochloride for aminopeptidase detection

Precision Profiling of Aminopeptidase Activity: A Technical Guide to L-Leucine-7-amido-4-methylcoumarin Hydrochloride Assays

Executive Summary

This technical guide provides a rigorous framework for utilizing L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC) as a fluorogenic substrate for the detection and quantification of aminopeptidase activity, specifically Leucine Aminopeptidase (LAP, EC 3.4.11.1). Unlike colorimetric alternatives (e.g., Leu-pNA), Leu-AMC offers superior sensitivity through a high-quantum-yield fluorophore (AMC) with a distinct Stokes shift, making it the gold standard for high-throughput screening (HTS) and kinetic profiling in drug discovery.

Part 1: Chemical & Mechanistic Fundamentals

The Fluorogenic Principle

L-Leucine-7-amido-4-methylcoumarin hydrochloride is a non-fluorescent (or weakly fluorescent) peptide-coumarin conjugate. The assay relies on the specific proteolytic cleavage of the amide bond between the C-terminus of L-Leucine and the amine group of the 7-amino-4-methylcoumarin (AMC) reporter.

-

Substrate State: In the intact Leu-AMC molecule, the electron-donating amino group of the coumarin is acylated, which suppresses its fluorescence due to the alteration of the conjugated

-electron system. -

Enzymatic Action: Aminopeptidases (AP) recognize the free N-terminus of the L-Leucine moiety. Using a catalytic water molecule and often a metal cofactor (e.g.,

, -

Signal Generation: The liberation of free AMC restores the push-pull electron system, resulting in a strong fluorescence emission at 440–460 nm upon excitation at 360–380 nm .

Reaction Pathway Visualization

Figure 1: Mechanism of Leu-AMC hydrolysis by Aminopeptidase. The reaction releases the highly fluorescent AMC reporter.

Part 2: Assay Development & Optimization

Before routine testing, the assay conditions must be optimized for the specific biological source of the aminopeptidase (e.g., cytosolic LAP, microsomal LAP, or bacterial homologs).

Critical Reagent Preparation

-

Solubility: Leu-AMC is sparingly soluble in pure water.[1]

-

Protocol: Dissolve powder in high-grade DMSO or Methanol to create a 10–50 mM stock solution.

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 6–12 months.

-

-

Assay Buffer:

-

pH: Most LAPs have an alkaline optimum (pH 8.0–8.5). Use 50 mM Tris-HCl or HEPES.

-

Cofactors: LAPs are metalloenzymes. Supplement buffer with 1 mM

or

-

Kinetic Parameter Determination ( and )

To screen inhibitors effectively, the substrate concentration

-

Prepare a dilution series of Leu-AMC (e.g., 0 to 500

). -

Measure initial velocity (

) for each concentration. -

Fit data to the Michaelis-Menten equation.

-

Note: If

, the assay becomes insensitive to competitive inhibitors. If

-

Part 3: Standard Operating Procedure (SOP)

Objective: Quantification of LAP activity in a 96-well plate format.

Materials:

-

Black 96-well microplates (to minimize background scattering).[2]

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM

. -

Substrate: 10 mM Leu-AMC stock in DMSO.

-

Standard: 7-Amino-4-methylcoumarin (AMC) free acid.

Protocol:

-

Enzyme Preparation: Dilute biological samples (lysates, purified enzyme) in Assay Buffer. Keep on ice.

-

Substrate Working Solution: Dilute 10 mM stock into Assay Buffer to achieve a 2X working concentration (e.g., if final assay conc is 100

, make 200 -

Plate Setup:

-

Sample Wells: 50

Enzyme + 50 -

Background Control: 50

Buffer + 50 -

Standard Curve: Serial dilution of free AMC (0–10

) in Assay Buffer (100

-

-

Incubation: Incubate at 37°C for 10–30 minutes.

-

Detection: Measure fluorescence on a plate reader.

-

Excitation: 365 nm (Bandwidth 9 nm)

-

Emission: 440 nm (Bandwidth 20 nm)

-

Mode: Kinetic read (every 1 min) is preferred over endpoint to verify linearity.

-

Part 4: Applications in High-Throughput Screening (HTS)

Leu-AMC is widely used to screen for inhibitors of aminopeptidases, which are targets for conditions ranging from malaria (Plasmodium M1/M17 aminopeptidases) to cancer (angiogenesis).

HTS Workflow Logic

Figure 2: High-Throughput Screening workflow for identifying LAP inhibitors.

Data Analysis & Z-Factor

To validate the assay for HTS, calculate the Z-factor (

- : Mean and SD of positive control (Enzyme + Substrate + DMSO).

- : Mean and SD of negative control (No Enzyme or Enzyme + Known Inhibitor like Bestatin ).

-

Target:

indicates a robust assay.

Part 5: Data Presentation & Troubleshooting

Quantitative Summary

| Parameter | Recommended Value | Notes |

| Excitation | 365 nm (350–380 nm range) | Avoid <330 nm to reduce plastic autofluorescence. |

| Emission | 440 nm (440–460 nm range) | Peak emission of free AMC. |

| Substrate Conc. | 50–200 | Dependent on enzyme |

| pH Optimum | 8.0 | Activity drops significantly < pH 7.0. |

| Linear Range | 0.05 – 10 | Signal saturates at high AMC concentrations. |

Troubleshooting Guide

-

High Background Fluorescence:

-

Cause: Spontaneous hydrolysis of Leu-AMC or impure substrate.

-

Solution: Store stock at -20°C; check buffer pH (avoid pH > 9.0).

-

-

Inner Filter Effect:

-

Cause: Colored test compounds absorbing at Ex/Em wavelengths.[4]

-

Solution: Use lower compound concentrations or apply mathematical correction factors.

-

-

Non-Linear Kinetics:

-

Cause: Substrate depletion (>10% consumed).

-

Solution: Dilute enzyme or reduce incubation time.

-

References

-

National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CID 98927, L-Leucine-7-amido-4-methylcoumarin hydrochloride. Retrieved from [Link]

Sources

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic and molecular characterisation of leucine aminopeptidase of Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Technical Guide: Principles and Optimization of L-Leucine-AMC Enzyme Assays

Executive Summary

This technical guide details the operational principles, critical parameters, and validation protocols for using L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) in enzymatic assays. Designed for researchers in enzymology and drug discovery, this document moves beyond basic kit instructions to address the biophysical constraints of the fluorophore, the kinetic requirements of aminopeptidases, and the rigorous controls necessary for high-throughput screening (HTS) data integrity.

Part 1: The Mechanistic Core

Chemical and Photophysical Principle

L-Leu-AMC is a fluorogenic substrate primarily used to measure the activity of Leucine Aminopeptidase (LAP) and other cytosolic aminopeptidases (e.g., puromycin-sensitive aminopeptidase).

The system relies on the electronic decoupling of the fluorophore 7-amino-4-methylcoumarin (AMC) from the amino acid leucine.

-

Intact Substrate (Quenched/Low Signal): When AMC is amide-bonded to Leucine, the electron-withdrawing nature of the amide linkage reduces the delocalization of electrons across the coumarin ring system. This results in a significant hypsochromic shift (blue shift) in absorption and a drastic reduction in quantum yield at the detection wavelengths.

-

Cleaved Product (High Signal): Enzymatic hydrolysis of the N-terminal peptide bond releases free AMC. The restoration of the free amine group allows for full electron delocalization, resulting in strong fluorescence emission at 440–460 nm upon excitation at 350–380 nm .

Reaction Pathway Diagram

Figure 1: Mechanism of signal generation. The enzyme acts as a catalyst, recycling itself after cleaving the amide bond to release the fluorescent reporter.

Part 2: Critical Assay Parameters

The pH Dilemma

A common failure point in AMC assays is the mismatch between enzyme activity and fluorophore sensitivity.

-

Enzyme Optima: Most cytosolic aminopeptidases function optimally between pH 7.0 and 8.5 .

-

Fluorophore Physics: The fluorescence of free AMC is pH-dependent. It is protonated at acidic pH (pKa ~ 3.5–4.0), which quenches fluorescence.

-

Operational Rule: Assays should be conducted at pH 7.5–8.0 . If an enzyme requires acidic conditions (e.g., lysosomal proteases), you cannot run a continuous kinetic assay efficiently. You must run an endpoint assay where the reaction is stopped and the pH is raised to >9.0 to deprotonate the AMC for maximal signal.

Substrate Kinetics ( and )

To screen for inhibitors (IC50), the substrate concentration

-

If

: The assay measures -

If

: The signal is weak, and data is noisy. -

Recommendation: Determine the

for your specific enzyme lot. For L-Leu-AMC/LAP systems,

Part 3: Comprehensive Protocol (Kinetic Mode)

This protocol prioritizes Kinetic (Continuous) Read mode over Endpoint mode. Kinetic assays are self-validating as they reveal non-linearity caused by substrate depletion or enzyme instability.

Experimental Workflow Diagram

Figure 2: Kinetic assay workflow ensuring temperature equilibration and immediate signal capture.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0. Optional: Add 0.1 mg/mL BSA (prevents enzyme adsorption to plastic) and 1 mM MgCl₂ or ZnCl₂ (if the specific aminopeptidase is metallo-dependent).

-

Note: Avoid EDTA if using metalloproteases (like LAP).

-

-

L-Leu-AMC Stock: Dissolve in 100% DMSO to 10–25 mM . Store at -20°C.

-

Caution: Keep DMSO < 5% in the final reaction to avoid denaturing the enzyme.

-

-

AMC Standard Stock: Dissolve free 7-Amino-4-methylcoumarin in DMSO to 1 mM.

Step 2: The AMC Standard Curve (Mandatory)

Do not rely on Relative Fluorescence Units (RFU) alone. RFU varies by gain setting, lamp age, and plate geometry.

-

Prepare a dilution series of free AMC in Assay Buffer (not water) ranging from 0 to 10 µM.

-

Include the same % DMSO as in the reaction wells.

-

Plot RFU (y-axis) vs. Concentration (x-axis).

-

Calculate the Slope (RFU/µM) . This is your conversion factor.

Step 3: Reaction Assembly (96-well Black Plate)

| Component | Volume | Final Conc. | Notes |

| Assay Buffer | 80 µL | - | - |

| Enzyme / Sample | 10 µL | Variable | Optimize to give linear slope |

| Test Compound | 5 µL | Variable | Vehicle control for 100% activity |

| Pre-Incubation | 10 min | 37°C | Allow temp equilibration |

| Substrate (Start) | 5 µL | ~50-100 µM | Add last to initiate |

| Total Volume | 100 µL | - | - |

Step 4: Detection

-

Instrument: Fluorescence Plate Reader.[1]

-

Settings: Ex 360-380 nm | Em 440-460 nm.

-

Mode: Kinetic. Read every 60 seconds for 30–60 minutes.

-

Gain: Set using the highest concentration of the AMC standard curve (target ~80% of max signal).

Part 4: Data Analysis & Validation

Velocity Calculation

For each well, extract the slope of the linear portion of the curve.

Quantitative Conversion

Convert the arbitrary RFU slope into molar velocity using the Standard Curve Slope (

Self-Validating Checks

-

Linearity: The

of the reaction progress curve should be >0.95. If the curve plateaus early, dilute the enzyme. -

Z-Prime (

): For HTS, calculate

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Free AMC contamination in substrate | Check substrate purity; store stock at -20°C dry. |

| Non-Linear Kinetics | Substrate depletion (>10% consumed) | Reduce enzyme concentration or incubation time. |

| Inner Filter Effect | Substrate conc. too high (>200 µM) | Substrate absorbs excitation light. Dilute substrate or apply correction factor. |

| Signal Quenching | Test compounds are colored | Use kinetic read (slope) rather than endpoint. The rate is less affected by static quenching than absolute RFU. |

References

-

NCBI Assay Guidance Manual. (2012). Protease Assays: Basic principles of fluorescence-based homogenous assays. Bethesda (MD): National Center for Advancing Translational Sciences.[2][3] Retrieved from [Link]

Sources

Technical Guide: L-Leucine 7-amido-4-methylcoumarin Hydrochloride (Leu-AMC HCl)

CAS Number: 62480-44-8 Target Enzyme: Leucine Aminopeptidase (LAP) / Cytosol Aminopeptidase

Executive Summary

L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is the industry-standard fluorogenic substrate for the kinetic analysis of Leucine Aminopeptidase (LAP) and related M17 metallo-aminopeptidases. Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers superior sensitivity, allowing for the detection of picomolar enzyme concentrations in high-throughput screening (HTS) and clinical diagnostics.

This guide provides a rigorous technical framework for utilizing Leu-AMC HCl, moving beyond basic protocols to address kinetic optimization, signal quantification, and troubleshooting in drug discovery workflows.

Part 1: Chemical Identity & Photophysical Profile

Leu-AMC HCl is a synthetic peptide derivative. The "fluorogenic switch" mechanism relies on the amide bond linking the leucine moiety to the coumarin ring. In its intact state, the electron-withdrawing nature of the amide bond quenches the fluorescence of the coumarin. Upon enzymatic hydrolysis, the release of the free amine restores the push-pull electron system of the coumarin, resulting in a massive hyperchromic and bathochromic shift.

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Insight |

| Molecular Formula | The HCl salt improves aqueous solubility compared to the free base.[1] | |

| Molecular Weight | 324.80 g/mol | Essential for calculating precise molar concentrations for |

| Solubility | DMSO (~25 mg/mL), Methanol (50 mg/mL), Water (Soluble) | Recommendation: Prepare stocks in DMSO to prevent hydrolysis; dilute into aqueous buffer only immediately before use. |

| Excitation ( | 365 – 380 nm | UV excitation minimizes interference from biological autofluorescence. |

| Emission ( | 440 – 460 nm (Blue) | The detection window is specific to the released AMC fluorophore. |

| Purity Requirement | Impurities (free AMC) cause high background fluorescence, reducing the Z' factor in HTS. |

Part 2: Mechanistic Principles[2]

The utility of Leu-AMC rests on the specific cleavage of the N-terminal leucine by aminopeptidases. This reaction is irreversible under assay conditions.

Diagram 1: Enzymatic Hydrolysis Pathway

Figure 1: The fluorogenic switch mechanism. The enzyme attacks the amide bond, releasing L-Leucine and the highly fluorescent AMC reporter.

Part 3: Validated Experimental Workflow

To ensure reproducibility, specifically in drug screening or kinetic characterization, the assay must be performed under pseudo-first-order conditions (where

Diagram 2: Assay Protocol Flowchart

Figure 2: Step-by-step workflow for a 96-well plate kinetic assay.

[2]

Detailed Protocol Steps

1. Buffer Optimization (Critical Variable) LAP enzymes are metalloproteases. The choice of buffer and cofactors is non-negotiable.

-

Base Buffer: 50 mM HEPES or Tris-HCl, pH 8.0. Avoid phosphate buffers if working with metal-dependent enzymes where precipitation might occur.

-

Cofactors: Most LAPs require divalent cations. Add 1 mM

or 10-100 µM -

Reference: Biochemistry studies confirm that metal binding to specific affinity sites is essential for catalysis in M17 aminopeptidases [1].

2. Standard Curve Generation (The "Trustworthiness" Pillar) Fluorescence units (RFU) are arbitrary and instrument-dependent. You must generate an AMC standard curve to convert RFU to product concentration.

-

Standard: Free 7-Amino-4-methylcoumarin (AMC).

-

Range: 0 to 10 µM (or matching the expected product yield).

-

Matrix: Dissolve the standard in the exact same buffer + DMSO concentration as your reaction wells to account for solvent quenching.

3. Kinetic Readout

-

Temperature: 37°C (Mammalian) or 25°C (some Bacterial).

-

Mode: Kinetic (Continuous). Endpoint assays are discouraged due to potential non-linearity caused by substrate depletion or enzyme instability.

-

Gain Setting: Adjust gain so the highest standard (e.g., 10 µM AMC) reads at ~80-90% of the detector's maximum limit.

Part 4: Data Analysis & Troubleshooting

Calculating Enzyme Activity[1][3][4]

-

Slope Calculation: Determine the initial velocity (

) by calculating the slope of the linear portion of the fluorescence vs. time plot (RFU/min). -

Conversion: Use the slope of the AMC Standard Curve (

, RFU/µM) to convert

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Substrate degradation (free AMC) | Check purity of Leu-AMC HCl. Store stocks at -20°C desiccated. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or increase substrate concentration. Ensure |

| Inner Filter Effect | Substrate conc. too high | If |

| No Signal | Missing cofactor | Ensure |

Part 5: Applications in Drug Discovery

Leu-AMC is the primary tool for screening inhibitors of M17 aminopeptidases, which are targets for:

-

Malaria: Plasmodium falciparum M17 leucine aminopeptidase (PfM17LAP) is critical for parasite survival (hemoglobin digestion).

-

Cancer: LAP overexpression correlates with tumor invasiveness.

-

Bacterial Virulence: Pseudomonas aeruginosa and Vibrio species utilize LAP for pathogenesis.

Screening Strategy:

-

Z' Factor: For HTS, a Z' > 0.5 is achievable with Leu-AMC.

-

Inhibitor Testing: Pre-incubate enzyme with the potential inhibitor for 10-15 minutes before adding Leu-AMC to distinguish between competitive and non-competitive mechanisms.

References

-

Cappello, R., et al. (2020). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry.[5][6] Available at: [Link]

-

Izquierdo, M., et al. (2020). Development of a high-throughput screening assay to identify inhibitors of the major M17-leucyl aminopeptidase from Trypanosoma cruzi. SLAS Discovery.[1] Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. L-Leucine-7-amido-4-methylcoumarin hydrochloride - CAS-Number 62480-44-8 - Order from Chemodex [chemodex.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. assaygenie.com [assaygenie.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fluorescence Mechanisms and Assay Optimization for 7-Amino-4-Methylcoumarin (AMC)

The following technical guide provides an in-depth analysis of 7-amino-4-methylcoumarin (AMC) fluorescence, structured for researchers requiring high-precision assay design.

Executive Summary

7-amino-4-methylcoumarin (AMC), also known as Coumarin 120, is a benchmark fluorophore in protease kinetics and high-throughput screening. Its utility relies on a specific "fluorogenic switch" mechanism: the quenching of fluorescence upon amide bond formation and the restoration of fluorescence upon enzymatic cleavage. While widely used, AMC assays are frequently compromised by overlooked photophysical constraints, specifically pH sensitivity , Inner Filter Effects (IFE) , and improper calibration . This guide synthesizes the photophysical causality of AMC with a self-validating experimental protocol to ensure data integrity.

Part 1: Photophysical Fundamentals

The Fluorogenic Switch Mechanism

The utility of AMC as a protease substrate stems from its electronic structure. The coumarin scaffold relies on Intramolecular Charge Transfer (ICT) to fluoresce.

-

Free AMC (Fluorescent): The electron-donating amino group at position 7 pushes electron density toward the electron-withdrawing carbonyl oxygen at position 2. This "push-pull" system creates a dipole moment that facilitates photon emission upon excitation.

-

Peptide-AMC (Quenched): When a peptide is covalently bonded to the amine (forming an amide linkage), the lone pair of electrons on the nitrogen is locked into resonance with the peptide bond. This eliminates the electron-donating capacity of the nitrogen, disrupting the ICT and quenching fluorescence.

Key Insight: The assay measures the rate of restoration of the ICT system as the enzyme hydrolyzes the amide bond.

Spectral Properties

AMC requires UV excitation but emits in the visible blue region, resulting in a large Stokes shift (~90 nm) that reduces self-absorption artifacts compared to dyes with smaller shifts (e.g., Fluorescein).

| Property | Value / Range | Notes |

| Excitation Max ( | 340 – 360 nm | Compatible with DAPI filter sets or 355 nm lasers. |

| Emission Max ( | 440 – 460 nm | Blue region. Avoid yellow/orange autofluorescent compounds. |

| Stokes Shift | ~90–100 nm | High shift minimizes background interference. |

| Extinction Coefficient ( | ~16,000 | At 350 nm in methanol/water mixtures. |

| Quantum Yield ( | 0.75 (Free AMC) | Drops to <0.05 when peptide-bound. |

Visualization of the Mechanism

The following diagram illustrates the cleavage event and the resulting restoration of the charge transfer pathway.

Caption: Schematic of the fluorogenic switch. The enzyme cleaves the amide bond, releasing free AMC and restoring the Intramolecular Charge Transfer (ICT) required for fluorescence.

Part 2: Critical Experimental Parameters

The pH Trap

Unlike Fluorescein, AMC is relatively stable across a broad pH range, but its fluorescence intensity is not pH-independent.

-

Optimal Range: pH 7.0 – 8.0.

-

The Risk: At very low pH (< 4.0), the amine group can protonate (

), which removes the lone pair electrons necessary for the ICT mechanism, quenching fluorescence. -

Protocol Implication: If you are performing a "stop-time" assay (stopping the reaction before reading), do not use strong acids (like HCl or TCA) unless you buffer the read solution back to pH > 7.0. It is safer to stop reactions with a strong base or a specific inhibitor.

The Inner Filter Effect (IFE)

In kinetic assays using high substrate concentrations (

Correction Formula:

If the absorbance (

- : Absorbance at 354 nm.

- : Absorbance at 442 nm.

-

Threshold: If Total Absorbance > 0.1 OD, correction is mandatory to maintain linearity.

Part 3: Validated Assay Protocol (Protease Kinetics)

This protocol is designed for a generic protease (e.g., Trypsin, Caspase, or 20S Proteasome) using a peptide-AMC substrate.[1]

Reagents & Setup

-

Buffer: 50 mM HEPES or Tris (pH 7.5), 100 mM NaCl, 0.01% CHAPS (to prevent aggregation), 1 mM DTT (if the enzyme has a catalytic cysteine).

-

Substrate: Specific Peptide-AMC (dissolved in DMSO). Final DMSO concentration in assay should be < 1%.

-

Standard: Free 7-amino-4-methylcoumarin (Sigma/Thermo), dissolved in DMSO.

The "Must-Do" Standard Curve

Crucial: Fluorescence units (RFU) are arbitrary. You cannot calculate

-

Stock: Prepare 1 mM Free AMC in DMSO.

-

Dilution: Dilute to 10

in Assay Buffer (Intermediate Stock). -

Series: Prepare a 2-fold serial dilution in Assay Buffer (Range: 0 to 1000 nM).

-

Volume: Add 100

per well (or match your reaction volume exactly). -

Read: Measure RFU at Ex/Em 354/442 nm.

-

Plot: RFU (y-axis) vs. Concentration (x-axis). The slope is your Conversion Factor (

) in RFU/nM.

Kinetic Assay Workflow

-

Enzyme Prep: Dilute enzyme in Assay Buffer to 2x desired final concentration.

-

Substrate Prep: Dilute Peptide-AMC in Assay Buffer to 2x desired final concentration.

-

Baseline: Add 50

Enzyme to plate. Incubate at 37°C for 10 min. -

Initiation: Add 50

Substrate. -

Read: Kinetic read every 30-60 seconds for 30-60 minutes.

-

Analysis: Calculate the slope of the linear portion (

).

Calculation:

Workflow Visualization

Caption: Operational workflow for a validated AMC kinetic assay. Note the parallel requirement of the Standard Curve for data conversion.

Part 4: Troubleshooting & Artifacts

| Issue | Symptom | Root Cause | Solution |

| High Background | High initial RFU at T=0 | Free AMC contamination in substrate stock. | Purify substrate or subtract T=0 baseline. Check substrate stability (hydrolysis). |

| Non-Linearity | Curve flattens early | Substrate depletion or Inner Filter Effect (IFE). | Use <10% substrate conversion. Apply IFE correction if |

| Signal Drift | Signal increases in "No Enzyme" control | Spontaneous hydrolysis of substrate. | pH is likely too high (>8.5) or buffer is contaminated. Store substrate in DMSO, not buffer. |

| Quenching | Low signal despite high enzyme activity | Test compounds absorb at 350nm or 440nm. | Check absorbance of library compounds. Use IFE correction.[2][3] |

References

-

Lakowicz, J. R. (Cited via NIH/PubMed). Inner Filter Effect Correction for Fluorescence Measurements. Principles of Fluorescence Spectroscopy. Relevant methodology detailed in: [Link]

Sources

Methodological & Application

Advanced Protocol: Fluorometric Assay of Leucine Aminopeptidase using L-Leucine-AMC HCl

Introduction & Scientific Context

Leucine Aminopeptidase (LAP) and related enzymes (e.g., Aminopeptidase N/M) are pivotal in protein turnover, antigen presentation, and peptide hormone regulation. The accurate quantification of their activity requires a substrate that offers high sensitivity and minimal background interference.

L-Leucine-7-amido-4-methylcoumarin hydrochloride (Leu-AMC HCl) is the gold-standard fluorogenic substrate for this purpose. Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC allows for continuous kinetic monitoring with significantly higher sensitivity (detection limits in the picomolar range).

Why the Hydrochloride Salt?

While Leu-AMC is available as a free base, the hydrochloride salt is preferred in assay development due to its enhanced aqueous solubility and stability in slightly acidic-to-neutral stock solutions. This ensures that the substrate remains available in the aqueous phase of the reaction buffer without precipitation, which can cause erratic fluorescence readings (scattering).

Assay Principle

The assay relies on the specific hydrolysis of the amide bond between the amino acid (Leucine) and the fluorophore (7-amino-4-methylcoumarin, AMC).

-

Intact Substrate: Leu-AMC is relatively non-fluorescent at the detection wavelength (460 nm) or exhibits a blue-shifted emission that is easily filtered out.

-

Enzymatic Cleavage: LAP hydrolyzes the N-terminal L-Leucine.

-

Signal Generation: This releases free AMC.[1] Upon excitation at ~365–380 nm, free AMC emits intense blue fluorescence at 440–460 nm. The rate of fluorescence increase is directly proportional to enzyme activity.[1]

Mechanistic Pathway[2]

Figure 1: Hydrolysis mechanism of Leu-AMC by Leucine Aminopeptidase yielding the fluorescent AMC reporter.

Materials & Reagents

A. Critical Reagents

| Reagent | Specification | Storage | Notes |

| Substrate | L-Leucine-7-amido-4-methylcoumarin HCl | -20°C, Desiccated | Protect from light.[2][3] MW: ~324.8 g/mol .[4][5] |

| Standard | 7-Amino-4-methylcoumarin (AMC) | -20°C | Required for converting RFU to molarity. |

| Inhibitor | Bestatin or 1,10-Phenanthroline | -20°C | Specific LAP inhibitors for negative controls. |

| Solvent | DMSO (Anhydrous) | RT | Avoid moisture to prevent spontaneous hydrolysis. |

B. Buffer Systems

The optimal pH for LAP is typically 8.0 .[6][7][8]

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

-

Optional: Add 1 mM CaCl₂ or ZnCl₂ if the specific LAP isoform is metallo-dependent (check specific enzyme requirements; cytosolic LAP is often Zn²⁺/Mn²⁺ dependent).

Experimental Protocol

Phase 1: Preparation of Stock Solutions[9]

-

Leu-AMC Substrate Stock (10 mM):

-

Dissolve 3.25 mg of Leu-AMC HCl in 1.0 mL of anhydrous DMSO.

-

Expert Tip: Aliquot into small volumes (e.g., 50 µL) and freeze. Avoid repeated freeze-thaw cycles which can hydrolyze the amide bond, increasing background fluorescence.

-

-

AMC Standard Stock (1 mM):

-

Dissolve 0.175 mg of free AMC in 1.0 mL DMSO.

-

Dilute 1:100 in Assay Buffer to make a 10 µM Working Standard .

-

Phase 2: The AMC Standard Curve (Mandatory)

Do not skip this step. Fluorescence units (RFU) are arbitrary and instrument-dependent. You must create a curve to correlate RFU to pmol of product.

-

Prepare serial dilutions of AMC in Assay Buffer (not water, to match reaction conditions).

-

Concentration range: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM.

-

Add 100 µL of each standard to the plate (triplicate).

-

Measure Fluorescence (Ex 365 nm / Em 460 nm).

-

Plot RFU (Y-axis) vs. AMC Concentration (X-axis). Calculate the slope (RFU/µM).

Phase 3: Enzyme Kinetic Assay Workflow

This protocol is designed for a 96-well black-walled microplate .

Figure 2: Step-by-step microplate workflow for continuous kinetic monitoring.

Detailed Steps:

-

Enzyme Prep: Dilute enzyme samples in Assay Buffer to ensure activity falls within the linear range of the standard curve.

-

Plate Setup:

-

Test Wells: 80 µL Buffer + 10 µL Enzyme.

-

Blank Wells: 90 µL Buffer (No enzyme).

-

Inhibitor Control: 70 µL Buffer + 10 µL Inhibitor (e.g., Bestatin) + 10 µL Enzyme.

-

-

Incubation: Incubate plate at 37°C for 10–15 minutes to allow temperature equilibration and inhibitor binding.

-

Reaction Start: Add 10 µL of 500 µM Leu-AMC substrate to all wells.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Concentration: 50 µM.

-

-

Measurement: Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Mode: Kinetic.[7]

-

Interval: 30–60 seconds.

-

Duration: 20–30 minutes.

-

Settings: Ex 365 nm (bandwidth 9nm) / Em 460 nm (bandwidth 20nm). Gain: Medium/Optimized.

-

Data Analysis & Calculation

Determine Slope of Reaction

For each well, calculate the slope of the linear portion of the kinetic trace (RFU vs. Time).

Subtract Background

Subtract the slope of the Blank Wells (spontaneous hydrolysis) from the Test Wells.

Calculate Enzyme Activity

Use the AMC Standard Curve Slope (

Note: 1 Unit (U) is defined as the amount of enzyme that releases 1 µmol of AMC per minute under assay conditions.

Troubleshooting & Optimization (Senior Scientist Insights)

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Spontaneous hydrolysis of substrate. | Check stock storage. Substrate stocks in DMSO >1 month old may degrade. Prepare fresh. Keep pH < 8.[5][6][9][10]5. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Dilute the enzyme further. Ensure <10% of substrate is consumed during the measurement window. |

| Inner Filter Effect | Substrate concentration too high. | If [Substrate] > 100 µM, the substrate itself may absorb the excitation light. Validate linearity of the standard curve in the presence of substrate. |

| Signal Quenching | Colored compounds in crude extracts. | Run a "Spike Recovery" control: Add known amount of free AMC to the crude sample and check if signal matches the buffer control. |

References

-

National Institutes of Health (PMC). (2012). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. goldbio.com [goldbio.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. rsc.org [rsc.org]

- 7. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Properties and Potential Applications of Recombinant Leucine Aminopeptidase from Bacillus kaustophilus CCRC 11223 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Application Note: High-Sensitivity Fluorometric Assay for Leucine Aminopeptidase (LAP) Activity using Leu-AMC

[1]

Abstract & Introduction

Leucine Aminopeptidase (LAP; EC 3.4.11.[1]1) is a cytosolic metallopeptidase that catalyzes the hydrolysis of N-terminal leucine residues from protein and peptide substrates. Beyond its physiological role in protein turnover, LAP is a critical biomarker for hepatocellular carcinoma and liver damage and a growing target for anti-cancer therapeutics.

This guide details a robust, high-sensitivity fluorometric assay using L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) .[2] Unlike colorimetric substrates (e.g., Leu-pNA), Leu-AMC offers superior sensitivity and a wider dynamic range, making it ideal for high-throughput screening (HTS) and kinetic characterization.[2]

Mechanism of Action

The assay relies on the specific cleavage of the amide bond in Leu-AMC by LAP. The substrate itself is non-fluorescent. Upon hydrolysis, the fluorophore 7-amino-4-methylcoumarin (AMC) is released.[2][3][4] AMC emits intense blue fluorescence (

Key Advantage: This protocol utilizes a kinetic (continuous) read format. This eliminates the need for stop solutions—which can cause fluorescence instability at high pH—and allows for the direct calculation of reaction velocity (

Principle of Assay (Visualized)

The following diagram illustrates the enzymatic hydrolysis and the resulting fluorescence shift.

Figure 1: Mechanism of Leu-AMC hydrolysis by Leucine Aminopeptidase. The release of AMC allows for fluorometric quantification.

Materials & Reagent Preparation

Reagents Required

| Component | Specification | Storage | Notes |

| Substrate | Leu-AMC (L-Leucine-7-amido-4-methylcoumarin) | -20°C (Dark) | Hydrophobic; dissolve in DMSO.[2] |

| Standard | AMC (7-Amino-4-methylcoumarin) | -20°C (Dark) | Essential for quantification.[2][5][6] |

| Buffer Base | Tris-HCl or HEPES (pH 8.[2]0) | 4°C | Avoid Phosphate if using high metal concentrations (precipitation risk). |

| Cofactor | RT | LAP is often activated by divalent cations. | |

| Inhibitor | Bestatin (Ubenimex) | -20°C | Positive control for inhibition.[2] |

Preparation Protocol

-

Assay Buffer (Working Solution):

-

50 mM Tris-HCl, pH 8.0[2]

-

1 mM

(Optional: See Expert Insights below regarding activation) -

Note: Do not add EDTA or EGTA, as they will strip the essential Zinc ion from the enzyme active site.

-

-

Leu-AMC Substrate Stock (10 mM):

-

AMC Standard Stock (1 mM):

Experimental Protocols

A. AMC Standard Curve (Mandatory)

Why this matters: Fluorescence Units (RFU) are arbitrary and instrument-dependent.[2] You cannot calculate Specific Activity (Units/mg) without converting RFU to nanomoles using a pure AMC standard.

-

Dilution: Dilute the 1 mM AMC stock into Assay Buffer to create a 10 µM working standard.

-

Plate Setup: Add the following volumes to a black 96-well plate (in duplicate):

-

0, 2, 4, 6, 8, 10 µL of 10 µM AMC.[2]

-

-

Volume Adjustment: Bring the total volume of each well to 100 µL with Assay Buffer.

-

Resulting Mass: 0, 20, 40, 60, 80, 100 picomoles (pmol) of AMC per well.[2]

-

-

Measurement: Read Fluorescence (Ex 360 / Em 460).

-

Calculation: Plot RFU (Y-axis) vs. pmol AMC (X-axis). Calculate the slope (

).

B. Kinetic LAP Activity Assay

Objective: Determine the enzymatic activity of an unknown sample.

Workflow Diagram:

Figure 2: Step-by-step workflow for the kinetic assay.

Detailed Steps:

-

Enzyme Preparation: Dilute biological samples (lysate, serum, or purified enzyme) in Assay Buffer.

-

Target: Aim for a concentration that yields a linear slope over 20 minutes.

-

-

Plate Loading:

-

Sample Wells: 50 µL Enzyme Sample + 40 µL Assay Buffer.

-

Blank Wells: 90 µL Assay Buffer (No enzyme).

-

Inhibitor Control (Optional): 50 µL Enzyme + 10 µL Bestatin (10 µM) + 30 µL Buffer.

-

-

Substrate Preparation: Dilute the 10 mM Leu-AMC stock to 0.5 mM in Assay Buffer (20x working solution).

-

Initiation: Add 10 µL of 0.5 mM Leu-AMC to all wells.

-

Final Reaction Volume: 100 µL.

-

Final Substrate Concentration: 50 µM.

-

-

Measurement: Immediately place in a pre-heated (37°C) fluorescence microplate reader.

Data Analysis & Calculations

Determine Reaction Rate ( )

Select the linear portion of the kinetic curve (usually 2–15 minutes). Calculate the slope:

Calculate Activity

Use the slope from the AMC Standard Curve (

Expert Insights & Troubleshooting (E-E-A-T)

Metal Ion Activation ( vs. )

While LAP is a zinc-metalloenzyme, strictly defined, many isoforms (particularly cytosolic LAP) show significant activation when incubated with

-